(S)-2-Hexyl-4-pentynoic acid is a stereochemically pure, alpha-substituted fatty acid designed as a potent analog of the histone deacetylase (HDAC) inhibitor, valproic acid (VPA). Its structure incorporates two key features relevant to procurement decisions: an α-hexyl group that significantly enhances inhibitory potency over the parent VPA scaffold, and a terminal alkyne group that serves as a versatile chemical handle for covalent modification via click chemistry. [REFS-1, REFS-2] This compound is primarily selected for applications requiring a more potent, cell-permeable VPA analog or a functionalized inhibitor for use as a chemical probe.
Substituting this compound with close analogs introduces significant functional compromises. Using the racemic mixture, (±)-2-Hexyl-4-pentynoic acid, introduces the (R)-enantiomer, which can lower the effective potency and introduce confounding variables in stereospecific biological systems like enzyme active sites. [1] Replacing it with valproic acid results in a greater than 30-fold loss in HDAC inhibitory activity, requiring substantially higher concentrations to achieve a similar effect. Furthermore, substituting with a saturated analog, such as 2-hexyloctanoic acid, completely eliminates the terminal alkyne, forfeiting the ability to use the compound as a precursor for 'clickable' chemical probes, affinity resins, or conjugated biomolecules. [2]
In enzymatic assays, the racemic form of 2-Hexyl-4-pentynoic acid demonstrates an IC50 value of 13 µM for histone deacetylase (HDAC) inhibition. This represents a significant potency gain over its parent compound, valproic acid (VPA), which has a reported IC50 of 398 µM in the same assay system. [REFS-1, REFS-2]
| Evidence Dimension | HDAC Inhibition (IC50) |
| Target Compound Data | 13 µM (as racemic mixture) |
| Comparator Or Baseline | Valproic Acid (VPA): 398 µM |
| Quantified Difference | Approx. 30.6-fold more potent than VPA |
| Conditions | In vitro HDAC enzymatic assay. |
This potency increase allows for the use of substantially lower concentrations in cell-based assays, reducing potential off-target effects and lowering the cost-per-assay.
The defining structural feature for processability is the terminal alkyne group, which acts as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables straightforward and high-yield conjugation to molecules containing an azide group, such as fluorescent dyes, biotin tags, or affinity chromatography resins. In contrast, valproic acid and other saturated VPA derivatives lack any site for selective, high-efficiency conjugation, limiting their use to that of a simple inhibitor.
| Evidence Dimension | Chemical Processability / Conjugation Potential |
| Target Compound Data | Contains terminal alkyne suitable for CuAAC (Click Chemistry) |
| Comparator Or Baseline | Valproic Acid / Saturated Analogs: Lacks a selective chemical handle for conjugation |
| Quantified Difference | Qualitatively enables a class of reactions not possible with comparators |
| Conditions | Standard copper-catalyzed azide-alkyne cycloaddition reaction conditions. |
This feature makes the compound a valuable precursor for creating bespoke chemical biology tools for target engagement, target identification, and imaging applications.
While much of the initial characterization was performed on the racemic mixture, HDAC active sites are chiral and typically exhibit stereopreference for inhibitors. Procuring the enantiomerically pure (S)-form is a deliberate strategy to isolate the active stereoisomer. This minimizes experimental variability and potential confounding effects from the less active or inactive (R)-enantiomer, which constitutes 50% of the racemic material. Using a pure enantiomer is critical for establishing accurate structure-activity relationships (SAR) and generating reproducible dose-response curves.
| Evidence Dimension | Stereochemical Purity |
| Target Compound Data | Enantiomerically pure (S)-form |
| Comparator Or Baseline | Racemic (±)-2-Hexyl-4-pentynoic acid |
| Quantified Difference | Eliminates 50% of the molecular mass that may be inactive or have off-target effects |
| Conditions | Applicable to all biological assays involving chiral targets like enzymes. |
For quantitative biology and drug discovery programs, using a single, defined enantiomer is essential for data integrity, reproducibility, and building a clear understanding of the molecule's mechanism of action.
For studies requiring HDAC inhibition with a VPA-like mechanism but at significantly lower concentrations. Its enhanced potency makes it a more efficient tool for inducing histone hyperacetylation or sensitizing cancer cells (e.g., triple-negative breast cancer) to other therapeutics in vitro. [1]
As a starting material for synthesizing fluorescently-tagged or biotinylated probes. The terminal alkyne allows for straightforward conjugation to an azide-modified tag, enabling downstream applications such as cellular imaging of inhibitor localization or affinity purification of binding partners.
In medicinal chemistry or chemical biology programs aiming to dissect the specific interactions of VPA analogs with HDAC isoforms. Using the pure (S)-enantiomer, rather than the racemate, provides the precise structural information needed to build accurate computational models and guide the design of next-generation inhibitors.